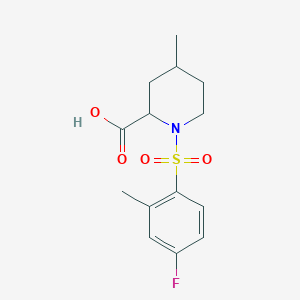![molecular formula C9H10F3NO B6645406 1-[4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one](/img/structure/B6645406.png)
1-[4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one, also known as TFP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TFP is a highly reactive molecule that can be used in a wide range of chemical reactions, making it a valuable tool for researchers in different fields.
作用機序
1-[4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one acts as a nucleophile and can react with various electrophilic species, such as carbonyl compounds and alkyl halides. The mechanism of action of 1-[4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one involves the formation of a Michael adduct with the electrophilic species, which can then undergo further reactions to form a range of products.
Biochemical and physiological effects:
1-[4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 1-[4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
実験室実験の利点と制限
The main advantage of 1-[4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one is its high reactivity, which makes it a valuable tool for researchers in different fields. However, the high reactivity of 1-[4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one can also be a limitation, as it can react with other molecules in the system and lead to unwanted side reactions. Additionally, 1-[4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one is highly toxic and should be handled with care in the laboratory.
将来の方向性
There are several future directions for the use of 1-[4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one in scientific research. One potential application is in the development of new drugs that target acetylcholinesterase and other enzymes. 1-[4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one could also be used as a tool to study the mechanism of action of other enzymes and to develop new drugs that target these enzymes. Additionally, 1-[4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one could be used as a fluorescent probe for the detection of other metal ions in biological systems.
合成法
The synthesis of 1-[4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one involves the reaction of 4-(trifluoromethyl)pyridine-2-carboxaldehyde with ethyl acetoacetate in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, which results in the formation of 1-[4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one. The synthesis method has been optimized to improve the yield and purity of 1-[4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one.
科学的研究の応用
1-[4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one has been extensively studied for its potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological systems. 1-[4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one has also been used as a tool to study the mechanism of action of enzymes, such as acetylcholinesterase, and to develop new drugs that target these enzymes.
特性
IUPAC Name |
1-[4-(trifluoromethyl)-3,6-dihydro-2H-pyridin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-2-8(14)13-5-3-7(4-6-13)9(10,11)12/h2-3H,1,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPFMFBCEREUIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(=CC1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid](/img/structure/B6645345.png)
![3-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propanoic acid](/img/structure/B6645353.png)
![1-[2-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]ethyl]triazole-4-carboxylic acid](/img/structure/B6645360.png)
![[1-[(3-Chloro-5-fluorophenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B6645373.png)



![2-[4-(2-Cycloheptylacetyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B6645395.png)
![2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol](/img/structure/B6645410.png)


![2-[(2-Chloro-5-fluorophenyl)sulfonyl-propylamino]acetic acid](/img/structure/B6645425.png)
